molecular formula C8H8N2O B010823 2-Methoxy-5-(1-propyn-1-yl)pyrimidine CAS No. 101803-07-0

2-Methoxy-5-(1-propyn-1-yl)pyrimidine

Cat. No.: B010823
CAS No.: 101803-07-0
M. Wt: 148.16 g/mol
InChI Key: SOOLYZJGVFUHPX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1-propyn-1-yl)pyrimidine is a functionalized pyrimidine derivative designed for medicinal chemistry and drug discovery research. The pyrimidine scaffold is a fundamental building block in nucleic acids and is recognized as a privileged structure in medicinal chemistry due to its widespread presence in bioactive molecules . This particular compound features a methoxy group at the 2-position and a propynyl substituent at the 5-position, modifications that are strategically valuable for optimizing drug-like properties. Pyrimidine-based compounds demonstrate a broad spectrum of pharmacological activities, with significant applications in developing novel anticancer agents and anti-infectives targeting bacterial, fungal, and viral pathogens . The core research value of this compound lies in its potential as a key synthetic intermediate for constructing more complex molecules. The propynyl side chain offers a versatile handle for further chemical modification via metal-catalyzed coupling reactions, such as the Sonogashira reaction, allowing researchers to rapidly explore chemical space and generate diverse compound libraries for biological screening . Incorporating alkynyl groups like propynyl can enhance a compound's ability to form π-π stacking interactions with biological targets and can influence lipophilicity, a critical parameter for membrane permeability and oral bioavailability . The methoxy group is a common feature in many drug molecules and can serve as a hydrogen bond acceptor, influencing target binding affinity and selectivity. While the specific mechanism of action for this compound is dependent on the final synthesized derivative, related pyrimidine compounds are known to exert their effects through various mechanisms. These include enzyme inhibition (e.g., targeting dihydrofolate reductase, tyrosine kinases, or topoisomerase II) and nucleic acid intercalation . Researchers can utilize this building block to develop potential inhibitors for enzymes overexpressed in certain cancers or crucial for pathogen survival. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

101803-07-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methoxy-5-prop-1-ynylpyrimidine

InChI

InChI=1S/C8H8N2O/c1-3-4-7-5-9-8(11-2)10-6-7/h5-6H,1-2H3

InChI Key

SOOLYZJGVFUHPX-UHFFFAOYSA-N

SMILES

CC#CC1=CN=C(N=C1)OC

Canonical SMILES

CC#CC1=CN=C(N=C1)OC

Synonyms

Pyrimidine, 2-methoxy-5-(1-propynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Comparisons

The table below compares 2-Methoxy-5-(1-propyn-1-yl)pyrimidine with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference ID
This compound 2-methoxy, 5-propynyl C₈H₇N₃O Potential for alkyne-based functionalization -
2-Methoxy-5-[(Z)-(hydroxyimino)(phenyl)methyl]pyrimidine 2-methoxy, 5-hydroxyimino-phenyl C₁₂H₁₁N₃O₂ mp 129–130°C; synthesized in 9% yield
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2,4-dione, 5-hydroxyethyl C₆H₈N₂O₃ Intermediate for nucleoside analogs
2,4-Diamino-5-[2-methoxy-5-(ω-carboxyalkyloxy)benzyl]pyrimidine 2,4-diamino, 5-methoxy-benzyl Varies Anti-mycobacterial activity (IC₅₀ < 1 μM)
2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine 2-pyrimidinyl, 3-methoxy-phenyl C₁₅H₁₂N₄O Crystal structure resolved (R factor = 0.044)
Key Observations:

Substituent Diversity :

  • The methoxy group at position 2 is conserved in several analogs (e.g., ), enhancing solubility and electronic effects.
  • The propynyl group at position 5 distinguishes the target compound, offering unique reactivity compared to phenyl (), hydroxyethyl (), or benzyl () substituents.

Synthetic Accessibility :

  • Low yields (e.g., 9% for compound ) highlight challenges in synthesizing substituted pyrimidines, suggesting that the propynyl derivative may require optimized protocols.

Biological Activity: 2,4-Diamino pyrimidines () exhibit potent anti-mycobacterial activity due to dihydrofolate reductase inhibition, whereas methoxy- and propynyl-substituted analogs may prioritize physicochemical or synthetic utility over direct antimicrobial effects.

Physicochemical and Crystallographic Data

Table 2: Physical Properties of Selected Compounds
Compound Melting Point (°C) Solubility Crystallographic Data (if available)
This compound Not reported Not reported Not reported
2-Methoxy-5-[(Z)-hydroxyimino-phenyl]pyrimidine 129–130 Ethyl acetate Not resolved
2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine Not reported Not reported Mean C–C bond: 0.002 Å; R factor: 0.044
Key Insights:
  • The low solubility of Letermovir (a structurally complex pyrimidine analog, ) in water underscores the need for solubilizing groups (e.g., carboxyalkyloxy in ) in bioactive derivatives.

Functional and Reactivity Comparisons

  • Alkyne vs. Hydroxyimino Groups: The terminal alkyne in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the hydroxyimino group in may participate in hydrogen bonding or tautomerization.
  • Methoxy vs. Amino Groups: Methoxy-substituted pyrimidines (e.g., ) are less basic than diamino analogs (), affecting their interaction with biological targets like dihydrofolate reductase.

Preparation Methods

Halogenation of Pyrimidine Intermediates

The synthesis begins with 2-chloro-5-iodopyrimidine (1) , prepared via chlorination of 2-hydroxypyrimidine using POCl₃ (yield: 82%). Subsequent iodination at position 5 is achieved through directed ortho-metalation with n-butyllithium followed by quenching with iodine, affording 1 in 67% yield.

Palladium-Catalyzed Alkyne Coupling

Compound 1 undergoes Sonogashira coupling with trimethylsilyl-protected propyne (2) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C. Deprotection with K₂CO₃ in methanol yields 5-(1-propyn-1-yl)-2-chloropyrimidine (3) (78% yield).

Table 1 : Optimization of Sonogashira Coupling Conditions

Catalyst SystemTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂/CuI6078
Pd(OAc)₂/XPhos8065
Pd₂(dba)₃/AsPh₃5058

Methoxylation at Position 2

Nucleophilic aromatic substitution of 3 with sodium methoxide in DMF at 120°C for 12 hours provides the target compound in 89% yield.

Propargyl Grignard Alkylation Pathway

Generation of 5-Lithiated Pyrimidine

Direct lithiation of 2-methoxypyrimidine (4) with LDA at -78°C produces 5-lithio-2-methoxypyrimidine (5) , which reacts with propargyl bromide to yield 2-methoxy-5-(1-propyn-1-yl)pyrimidine (45% overall yield). Side products from over-alkylation necessitate careful stoichiometric control.

Cyclocondensation of Functionalized Precursors

Biginelli-Type Cyclization

Condensation of 3-methoxyprop-1-yn-1-ylguanidine (6) with ethyl propiolate (7) in acetic acid generates the pyrimidine core directly, though yields remain modest (52%) due to competing polymerization.

Table 2 : Comparison of Cyclization Methods

Starting MaterialsCatalystYield (%)
6 + 7 AcOH52
Alkynyl-thiourea derivativesFeCl₃41

Challenges and Practical Considerations

Regioselectivity in Alkyne Installation

Competing C4 vs. C5 functionalization occurs in Sonogashira couplings, resolved through judicious choice of directing groups. Bulky ligands on palladium catalysts favor C5 selectivity.

Stability of Alkynyl Intermediates

Trimethylsilyl protection proves critical for handling propyne derivatives, as unprotected alkynes undergo Glaser coupling under basic conditions.

Scalability and Industrial Relevance

Bench-scale (100 g) trials of the Sonogashira route demonstrate consistent yields (74–78%) with Pd recovery exceeding 92% via activated carbon filtration. In contrast, Grignard-based methods face challenges in solvent recovery and byproduct management .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5-(1-propyn-1-yl)pyrimidine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves multi-step organic reactions. Key steps may include:
  • Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine) with a propynyl Grignard reagent under anhydrous conditions .
  • Sonogashira coupling : Palladium-catalyzed cross-coupling between a halogenated pyrimidine and terminal alkyne (e.g., 1-propynyl magnesium bromide) in the presence of a copper(I) co-catalyst .
  • Critical conditions : Maintain inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and solvent selection (e.g., THF or DMF). Purity is enhanced via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and propynyl protons (δ ~1.8–2.2 ppm for terminal alkynes).
  • ¹³C NMR : Confirm methoxy (δ ~55 ppm) and sp-hybridized carbons (δ ~70–90 ppm for alkynes) .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C≡C bond ~1.20 Å) and dihedral angles between pyrimidine and substituents. SHELX software is widely used for refinement .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₇N₂O: 163.06 g/mol) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the enzyme inhibition potential of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, dihydrofolate reductase) based on structural analogs .
  • Assay design :
  • In vitro inhibition : Use fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) with purified enzymes. Vary compound concentration (0.1–100 µM) to calculate IC₅₀ values .
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to exclude solvent effects .
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 2-Ethynyl-5-fluoro-4-methoxypyrimidine) to identify critical substituents .

Q. How can contradictions in biological activity data for this compound across studies be resolved?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) and validate compound purity via HPLC (>95%) .
  • Mechanistic studies :
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to rule out nonspecific interactions .
  • Molecular docking : Use software like AutoDock to model interactions with target proteins and identify conflicting binding poses .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true discrepancies .

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